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Compound of Interest

Compound Name: piCRAC-1

Cat. No.: B10831568

This guide provides an in-depth overview of the discovery, mechanism, and therapeutic
targeting of the Phosphoinositide-selective CRAC channel, piCRAC-1, a critical component of
cellular calcium signaling. It is intended for researchers, scientists, and drug development
professionals in the field.

Introduction to Store-Operated Calcium Entry and
CRAC Channels

Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential mechanism for calcium
(Caz*) influx in a wide variety of cells. It is initiated by the depletion of Ca2* from the
endoplasmic reticulum (ER), which in turn triggers the opening of highly Ca2*-selective
channels in the plasma membrane. The predominant current associated with SOCE is the
Calcium Release-Activated Ca?* (CRAC) current, or I(CRAC). This current is characterized by
its exceptionally high selectivity for Ca2* over other cations, low single-channel conductance,
and a distinct inward rectification. The channels responsible for this current are known as
CRAC channels.

The physiological importance of CRAC channels is underscored by the identification of patients
with severe combined immunodeficiency (SCID) syndrome who harbor mutations in the genes
encoding the core components of these channels. These individuals suffer from recurrent and
severe infections, highlighting the critical role of CRAC channels in immune cell function,
particularly in T lymphocyte activation.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10831568?utm_src=pdf-interest
https://www.benchchem.com/product/b10831568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Molecular Players: STIM and ORAI

For years, the molecular identity of the CRAC channel remained elusive. A breakthrough came
with the use of genome-wide RNA interference (RNAI) screens, which successfully identified
the two key protein families that constitute the channel: STIM (Stromal Interaction Molecule)
and ORAI.

e STIM Proteins: The ER Calcium Sensors STIM1 and STIM2 are single-pass transmembrane
proteins primarily located in the endoplasmic reticulum. The luminal portion of STIM proteins
contains a canonical EF hand maotif that directly binds Ca?*. Under resting conditions, when
the ER is replete with Ca2*, STIM1 is monomeric and diffusely distributed throughout the ER
membrane. Upon depletion of ER Ca?* stores, the dissociation of Ca2* from the EF hand
induces a conformational change, leading to the oligomerization of STIM1 and its
translocation to ER-plasma membrane (PM) junctions.

o ORAI Proteins: The Pore-Forming Subunit ORAI1, ORAI2, and ORAI3 are small, highly
conserved plasma membrane proteins with four transmembrane domains. ORAIL is the
pore-forming subunit of the CRAC channel. Direct interaction between the activated,
oligomerized STIM1 at the ER-PM junctions and ORAIL in the plasma membrane is the
critical event that gates the channel, allowing for the influx of extracellular Caz*.

Mechanism of CRAC Channel Activation

The activation of CRAC channels is a tightly regulated, multi-step process that ensures a
precise and localized increase in intracellular Ca%* concentration.

Signaling Pathway of CRAC Channel Activation
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Caption: The STIM-ORAI signaling cascade.
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Biophysical and Pharmacological Properties

The unique properties of the CRAC channel distinguish it from other Ca2* channels and are
critical for its physiological functions.

Property Characteristic Value
lon Selectivity P(Caz*)/P(Nat) > 1000
Single-Channel Conductance <100 fS in 20 mM Caz*
Current-Voltage (I-V) Relationship Strong inward rectification at negative potentials

Pharmacology (Inhibitors)

GSK-7975A ICso0: ~5-15 nM
Synta66 ICs0: ~200-500 nM
CM1231 ICs0: ~10-50 nM

Pharmacology (Potentiators)

] Potentiates SOCE by acting as a Ca2*
lonomycin (at low conc.)

ionophore

Therapeutic Potential and Drug Development

Given the central role of CRAC channels in T-cell activation and the production of pro-
inflammatory cytokines, they represent a promising therapeutic target for a range of
autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and
inflammatory bowel disease. The development of selective CRAC channel inhibitors has been
a major focus of pharmaceutical research.

Experimental Workflow for CRAC Inhibitor Screening
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1. High-Throughput Screening (HTS)
Ca2* imaging with Fura-2 AM

Primary Hits

2. Hit Confirmation
Repeat Ca2* imaging assay

Confirmed Hits
3. Electrophysiology
Patch-clamp to directly measure I[(CRAC) inhibition

l

4. Selectivity Assays
Test against other ion channels (e.g., voltage-gated Ca2* channels)

5. In Vitro Functional Assays
Measure cytokine release from T-cells (e.g., IL-2 ELISA)
Validated Leads
6. Lead Optimization
Structure-Activity Relationship (SAR) studies

l

7. In Vivo Models
Test efficacy in animal models of autoimmune disease

Preclinical & Clinical Development
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Caption: A typical drug discovery workflow for CRAC channel inhibitors.
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Key Experimental Protocols

The study of CRAC channels relies on a set of specialized biophysical and cell biology

techniques.

Calcium Imaging

o Objective: To measure changes in intracellular Ca2* concentration ([Ca?*]i) in response to

store depletion and SOCE.

e Methodology:

Cell Loading: Load cells with a ratiometric Ca2* indicator dye, such as Fura-2 AM (2-5
uM), for 30-60 minutes at room temperature in a standard extracellular solution (e.g.,
Ringer's solution).

Washing: Wash cells to remove excess extracellular dye.

Baseline Measurement: Perfuse cells with a Ca2*-free Ringer's solution and measure the
baseline Fura-2 fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission).

Store Depletion: Induce ER Ca2?* store depletion by applying a SERCA pump inhibitor,
such as thapsigargin (1-2 uM), in the Ca?*-free solution. This will cause a transient
increase in [Ca2*]i due to leakage from the ER.

SOCE Measurement: Once the [Ca?*]i returns to baseline, reintroduce the Ca?*-
containing extracellular solution. The subsequent sharp and sustained increase in the
Fura-2 ratio represents SOCE.

Inhibitor Testing: To test an inhibitor, pre-incubate the cells with the compound before store
depletion or apply it just before the reintroduction of extracellular Ca2*.

Patch-Clamp Electrophysiology

o Objective: To directly measure the I[(CRAC) current and characterize its biophysical

properties.

o Methodology:
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o Configuration: Use the whole-cell patch-clamp configuration.

o Pipette Solution: The intracellular (pipette) solution should contain a high concentration of
a Ca?* chelator, such as BAPTA (10-20 mM), to buffer intracellular Ca?* and passively
deplete the ER stores. It should also include an IPs receptor agonist like IPs (10-20 uM) to
actively deplete stores. A typical solution might contain (in mM): 135 Cs-glutamate, 8
MgClz, 10 BAPTA, 10 HEPES, adjusted to pH 7.2.

o Bath Solution: The extracellular (bath) solution should contain 10-20 mM Ca2* as the
charge carrier. A typical solution might contain (in mM): 115 NacCl, 10 CaClz, 10 HEPES, 2
CsCl, 1 MgClz, adjusted to pH 7.4.

o Voltage Protocol: Hold the cell at 0 mV and apply repetitive hyperpolarizing voltage ramps
or steps (e.g., from +100 mV to -120 mV over 50 ms, applied every 2 seconds).

o Current Development: The I(CRAC) current develops over several minutes as the
intracellular solution dialyzes the cell and depletes the ER stores. The current is identified
by its characteristic strong inward rectification and small outward current at positive
potentials.

Forster Resonance Energy Transfer (FRET)

o Objective: To visualize the dynamic interaction between STIM1 and ORAIL in living cells.
o Methodology:

o Constructs: Co-express STIM1 and ORAI1 proteins tagged with a FRET pair of fluorescent
proteins, for example, STIM1-YFP (acceptor) and ORAI1-CFP (donor).

o Imaging: Use a fluorescence microscope equipped for FRET imaging.

o Baseline Measurement: In resting cells (high ER Ca?*), measure the baseline CFP and
YFP fluorescence. Due to the separation of STIM1 and ORAI1, little to no FRET should

occur.

o Store Depletion: Treat the cells with a store-depleting agent like thapsigargin.
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o FRET Measurement: As STIM1 oligomerizes and translocates to the ER-PM junctions to
interact with ORAIL, the CFP donor and YFP acceptor are brought into close proximity
(<10 nm). This results in an increase in FRET, which can be measured as a decrease in
donor (CFP) fluorescence and a simultaneous increase in sensitized acceptor (YFP)
emission.

Conclusion

The discovery of STIM and ORAI as the core components of the CRAC channel has
revolutionized our understanding of Ca2* signaling. This knowledge has not only clarified the
molecular basis of a fundamental physiological process but has also paved the way for the
development of a new class of therapeutics for autoimmune and inflammatory diseases. The
continued investigation into the intricate regulation of CRAC channel function and the
development of increasingly specific modulators promise to yield further insights and clinical
advances in the years to come.

 To cite this document: BenchChem. [The Discovery and Development of CRAC Channels: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831568#picrac-1-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10831568#picrac-1-discovery-and-development
https://www.benchchem.com/product/b10831568#picrac-1-discovery-and-development
https://www.benchchem.com/product/b10831568#picrac-1-discovery-and-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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